molecular formula C13H18ClNO3 B14144736 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide CAS No. 5796-67-8

2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide

Cat. No.: B14144736
CAS No.: 5796-67-8
M. Wt: 271.74 g/mol
InChI Key: KUMLYXNABYSMCF-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide is an organic compound characterized by the presence of a chloro-substituted phenoxy group, a methoxypropyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 3-methoxypropylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetaldehyde or 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetic acid.

    Reduction: Formation of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)ethylamine.

    Substitution: Formation of 2-(4-azido-2-methylphenoxy)-N-(3-methoxypropyl)acetamide or 2-(4-thio-2-methylphenoxy)-N-(3-methoxypropyl)acetamide.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)acetic acid
  • 2-(4-chloro-2-methylphenoxy)-N-(2-methoxyethyl)acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(3-ethoxypropyl)acetamide

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

CAS No.

5796-67-8

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C13H18ClNO3/c1-10-8-11(14)4-5-12(10)18-9-13(16)15-6-3-7-17-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,16)

InChI Key

KUMLYXNABYSMCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCCCOC

Origin of Product

United States

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